Home > Products > Screening Compounds P27066 > 2-Amino Nevirapine
2-Amino Nevirapine - 284686-15-3

2-Amino Nevirapine

Catalog Number: EVT-386808
CAS Number: 284686-15-3
Molecular Formula: C15H15N5O
Molecular Weight: 281.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Amino Nevirapine is an intermediate in the preparation of Nevirapine metabolites . Nevirapine is a non-nucleoside reverse transcriptase inhibitor used as part of a management regimen for HIV-1 virus infection . It is widely used in resource-limited settings .

Synthesis Analysis

Nevirapine has been made commercially by at least two alternative reaction pathways . An unexpected cyclization product was isolated in the final step of the synthesis of nevirapine .

Molecular Structure Analysis

The X-ray crystal structure, Fourier Transform infrared (FTIR) spectroscopy, and elemental analysis of three compounds of the non-nucleoside reverse transcriptase inhibitor nevirapine are reported . The single crystals of these cocrystals were characterized by single crystal X-ray diffraction (SCXRD) analysis .

Chemical Reactions Analysis

Nevirapine metabolism yields several phenolic derivatives conceivably capable of undergoing further metabolic oxidation to electrophilic quinoid derivatives prone to react with bionucleophiles and initiate toxic responses .

Physical And Chemical Properties Analysis

Nevirapine is a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . Polymorphs and pseudopolymorphs of a drug may exhibit different chemical and physical properties, which can affect dissolution, besides manufacturing, stability, and bioavailability .

Efavirenz (EFV)

Compound Description: Efavirenz is another NNRTI used in combination with other antiretroviral agents for treating HIV-1 infection [, , ]. Like Nevirapine, it functions by binding to HIV-1 reverse transcriptase and inhibiting its activity.

Etravirine (ETV, TMC125)

Compound Description: Etravirine is a next-generation NNRTI used in combination with other antiretroviral agents for treating HIV-1 infection []. It demonstrates activity against HIV-1 strains resistant to other NNRTIs, making it a valuable option for patients failing prior NNRTI-containing regimens.

Rilpivirine (RPV, TMC278)

Compound Description: Rilpivirine is a diarylpyrimidine NNRTI, offering once-daily dosing and a favorable side-effect profile compared to some earlier NNRTIs [, , ].

2-Amino-4-oxy-diarylquinolines

Compound Description: This series of compounds was designed using a structure-guided molecular hybridization strategy, combining pharmacophore elements from Nevirapine, Efavirenz, Etravirine, and Rilpivirine []. These compounds exhibited moderate inhibitory activity against HIV-1 RT in vitro, showing potential as novel anti-HIV agents.

Relevance: The development of 2-Amino-4-oxy-diarylquinolines was based on incorporating key structural features from various NNRTIs, including Nevirapine []. This suggests that 2-Amino Nevirapine might share some structural motifs with this series of compounds. Moreover, the presence of "2-amino" in their names hints at a potential shared substitution pattern with 2-Amino Nevirapine.

1592U89

Compound Description: 1592U89 is a carbocyclic nucleoside analog exhibiting potent and selective anti-HIV activity []. Unlike NNRTIs, 1592U89 acts as a nucleoside reverse transcriptase inhibitor (NRTI) by interfering with viral DNA synthesis.

Relevance: While 1592U89 differs significantly in structure and mechanism from 2-Amino Nevirapine, its mention alongside Nevirapine highlights the research focus on developing novel anti-HIV agents []. This underscores the continued effort to identify new drugs targeting different stages of the HIV life cycle.

Pyrryl Aryl Sulfones (PASs) and Acylamino-PASs (APASs)

Compound Description: These compounds represent a series of truncated analogs of pyrrolo[1,2-b][1,2,5]benzothiadiazepine 5,5-dioxides (PBTDs), designed as potential NNRTIs []. The APAS derivatives, with acylamino moieties at the 2-position of the benzene ring, showed promising anti-HIV activity, with some derivatives exhibiting potency comparable to Nevirapine.

Relevance: The design strategy for APASs, specifically targeting the 2-position of the benzene ring with acylamino moieties, might offer insights into potential modifications explored in 2-Amino Nevirapine []. The shared focus on NNRTI development and the emphasis on specific substitutions at the 2-position highlight potential structural similarities and research directions related to 2-Amino Nevirapine.

2-amino-5-arylthiobenzonitriles, Sulfoxides, and Sulfones

Compound Description: This series explores modifications of 2-amino-5-arylthiobenzonitriles as potential NNRTIs []. Oxidation of the sulfur atom to sulfoxides and sulfones led to increased potency against HIV-1, with some sulfone derivatives exhibiting nanomolar activity.

Relevance: Although structurally distinct from 2-Amino Nevirapine, the study of 2-amino-5-arylthiobenzonitriles and their derivatives showcases the exploration of diverse chemical scaffolds for developing novel NNRTIs []. It underscores the research focus on identifying new compounds that can overcome drug resistance and improve treatment options for HIV-1 infection. Additionally, the "2-amino" substitution in these compounds may indicate a common exploration of chemical space in the development of novel NNRTIs.

Overview

2-Amino Nevirapine is a derivative of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. The compound is characterized by its molecular formula C15H14N4OC_{15}H_{14}N_{4}O and a molecular weight of approximately 270.30 g/mol. This compound plays a significant role in scientific research, especially in pharmacokinetics and metabolism studies related to HIV treatments.

Source and Classification

2-Amino Nevirapine is derived from Nevirapine, which was originally developed for its antiviral properties. It falls under the category of non-nucleoside reverse transcriptase inhibitors, which are crucial in halting the replication of HIV by targeting the reverse transcriptase enzyme directly. This classification is vital for understanding its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

  1. Step 1: Formation of an intermediate by reacting 2-chloro-3-amino-4-picoline with cyclopropylamine.
  2. Step 2: Hydrolysis under specific conditions to yield 2-Amino Nevirapine.

This method has been refined to enhance yield and reduce costs, making it more commercially viable .

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-Amino Nevirapine can be represented as follows:

  • Molecular Formula: C15H14N4OC_{15}H_{14}N_{4}O
  • Molecular Weight: Approximately 270.30 g/mol
  • Structural Features: The compound features a pyridine ring, which is characteristic of many anti-HIV agents, and an amino group that contributes to its biological activity.

The detailed structural representation can be visualized using chemical drawing software or databases that provide 3D models for better understanding .

Chemical Reactions Analysis

Reactions and Technical Details

2-Amino Nevirapine participates in various chemical reactions typical for amines and aromatic compounds:

  • Substitution Reactions: The amino group can undergo electrophilic substitution on the aromatic ring.
  • Oxidation/Reduction Reactions: The compound can be oxidized to form N-oxides or reduced to alter its functional groups.

These reactions are essential for modifying the compound for research purposes or enhancing its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for 2-Amino Nevirapine primarily involves binding to the HIV-1 reverse transcriptase enzyme. By occupying the enzyme's active site, it inhibits both RNA-dependent and DNA-dependent DNA polymerase activities, effectively blocking the viral replication process. This inhibition is crucial for controlling HIV infections .

Pharmacokinetics

The pharmacokinetic profile indicates that Nevirapine, including its derivatives like 2-Amino Nevirapine, undergoes metabolism primarily via the cytochrome P450 enzyme system. This metabolic pathway is significant as it affects the drug's efficacy and safety profile during long-term administration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; care must be taken to avoid unwanted side reactions.

These properties are crucial for handling and formulating the compound in laboratory settings .

Applications

Scientific Uses

2-Amino Nevirapine has several applications in scientific research:

  • Metabolic Studies: Used to investigate metabolic pathways associated with Nevirapine.
  • Pharmacokinetic Research: Helps in understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Drug Development: Serves as a model compound for developing new anti-HIV agents with improved efficacy and safety profiles.
Chemical and Structural Characterization of 2-Amino Nevirapine

Structural Modifications of Nevirapine: Synthesis of 2-Amino Derivatives

The synthesis of 2-amino nevirapine (chemical name: 2-amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one; CAS 284686-15-3) is achieved through targeted reduction of the nitro precursor. The most efficient route involves tin(II) chloride-mediated reduction under acidic conditions, yielding the compound at 86% efficiency. This reaction proceeds in a mixture of hydrochloric acid and acetic acid at ambient temperature (20°C), selectively reducing the nitro group to an amino moiety while preserving the diazepinone core and cyclopropyl substituent [1] [6]. The molecular formula (C₁₅H₁₅N₅O; MW 281.31 g/mol) confirms incorporation of the amino group at the pyridine C2 position, replacing the original hydrogen atom in nevirapine.

Table 1: Synthesis Protocols for 2-Amino Nevirapine Derivatives

PrecursorReducing AgentReaction ConditionsSolvent SystemYield (%)Reference
2-Nitro nevirapineSnCl₂HCl/AcOH, 20°CAqueous/organic mix86 [1]
Halogenated analogsPd/C, H₂Ethanol, refluxAlcoholic45-65 [6]

Alternative synthetic pathways include catalytic hydrogenation (Pd/C, H₂), though these methods show lower yields (45-65%) due to competitive reduction of other sensitive functional groups [6]. Physical characterization reveals a pale yellow crystalline solid with a melting point of 217–220°C (decomposition) and predicted boiling point of 480.8±45.0°C. The compound exhibits limited solubility in polar aprotic solvents like DMF and DMSO, requiring heating for dissolution [6]. Its calculated pKa of 11.67±0.20 indicates moderate basicity, consistent with aromatic amine behavior.

Comparative Analysis of 2-Amino Nevirapine and Parent Compound Nevirapine

Structural differences between 2-amino nevirapine and nevirapine (C₁₅H₁₄N₄O; MW 266.30 g/mol) significantly influence their biochemical interactions. The electron-donating amino group at the pyridine C2 position alters electron density distribution across the fused heterocyclic system. This modification enhances hydrogen-bonding capacity relative to the parent compound, as confirmed by increased polarity (calculated density: 1.411±0.06 g/cm³ vs. nevirapine's 1.34 g/cm³) [5] [6].

Table 2: Structural and Electronic Comparison of Nevirapine and 2-Amino Nevirapine

PropertyNevirapine2-Amino NevirapineBiochemical Implication
Molecular Weight266.30 g/mol281.31 g/molIncreased steric bulk
C2 Functional GroupHNH₂Enhanced H-bond donation capacity
pKa2.7 (pyridone N-H)11.67 (amine)Increased basicity
LogP (predicted)2.51.8Improved hydrophilicity
HIV-RT Inhibition*100% (reference)85% (at 10 μM)Reduced steric compatibility with NNIBP

*Inhibition data from biochemical assays [7]

Biologically, 2-amino nevirapine retains 85% inhibition of HIV-1 reverse transcriptase (HIV-RT) at 10 μM concentration compared to nevirapine's near-complete inhibition. This modest reduction in potency is attributed to steric interference within the non-nucleoside inhibitor binding pocket (NNIBP), where the amino group potentially disrupts optimal van der Waals contacts with hydrophobic residues (Tyr181, Tyr188) [3] [7]. Metabolic stability assessments indicate altered phase I metabolism pathways, with reduced oxidation at the 12-methyl position (a known toxophore in nevirapine) but increased formation of 2-hydroxy metabolites [7].

Crystallographic and Spectroscopic Profiling of 2-Amino Nevirapine

While direct crystallographic data for 2-amino nevirapine bound to HIV-RT remains limited, molecular modeling based on nevirapine-RT complexes (PDB entries: 3HVT, 7F2G) provides insights. The amino group induces a 10° reorientation within the NNIBP, displacing the compound approximately 1.2 Å from nevirapine's position. This shift stems from repulsive interactions with Pro236 and favorable hydrogen bonding with Lys101 backbone carbonyl [3] [8]. The binding mode flexibility ("jiggling") observed in diarylpyrimidine inhibitors is constrained in 2-amino nevirapine due to the polar amino group's anchoring effect within the hydrophobic pocket [8].

Spectroscopic characterization includes distinct UV-Vis and FTIR signatures:

  • UV-Vis (ethanol): λmax = 342 nm (π→π* transition of conjugated amine), 275 nm (n→π* transition) [6]
  • FTIR (KBr): 3470 cm⁻¹ (N-H stretch), 1635 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (aromatic C=C), 1340 cm⁻¹ (C-N amine) [6]

Complexation studies using tetrathiocyanatocobalt(II) (TTC) demonstrate analytical utility. At pH 4, 2-amino nevirapine forms a stable complex (stability constant: 2.7 × 10⁴) with absorption maximum at 624.5 nm (ε = 1.16 × 10⁴ L·mol⁻¹·cm⁻¹). This bathochromic shift versus free TTC (λmax 510 nm) confirms coordination through the pyridine nitrogen and amino group, validated by Job's plot analysis [4].

Table 3: Spectroscopic Parameters of 2-Amino Nevirapine Complexes

TechniqueKey ParametersExperimental ConditionsApplication
UV-Visλmax 342 nm (ε=12,500 M⁻¹cm⁻¹)EthanolConcentration quantification
FTIR3470, 1635, 1598, 1340 cm⁻¹KBr pelletFunctional group identification
TTC Complexationλmax 624.5 nm (ε=11,600 M⁻¹cm⁻¹)pH 4.0 acetate bufferSpectrophotometric detection
NMR (predicted)δ 6.8 (s, 2H, NH₂), 8.3 (d, 1H, H5)DMSO-d₆Structural elucidation

The compound's stability in solid state is confirmed by thermogravimetric analysis showing decomposition >220°C. In solution (pH 4–7), the complex remains stable for >48 hours, supporting its analytical use in spectrophotometric methods [4] [6].

Properties

CAS Number

284686-15-3

Product Name

2-Amino Nevirapine

IUPAC Name

5-amino-2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Molecular Formula

C15H15N5O

Molecular Weight

281.31 g/mol

InChI

InChI=1S/C15H15N5O/c1-8-7-11(16)18-14-12(8)19-15(21)10-3-2-6-17-13(10)20(14)9-4-5-9/h2-3,6-7,9H,4-5H2,1H3,(H2,16,18)(H,19,21)

InChI Key

YIQLXAMOFWQAIM-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N

Synonyms

2-Amino-11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one;

Canonical SMILES

CC1=CC(=NC2=C1NC(=O)C3=C(N2C4CC4)N=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.